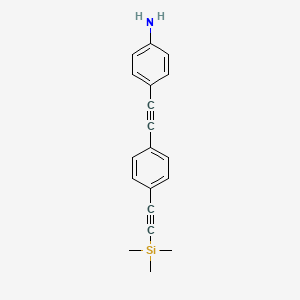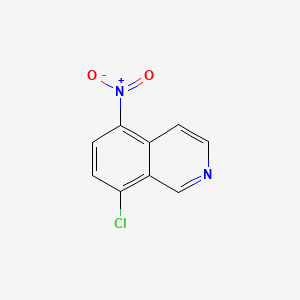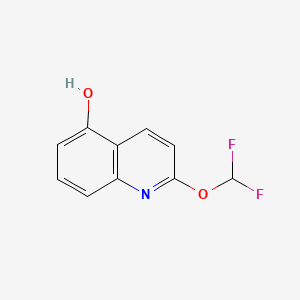
2-(Difluoromethoxy)quinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)quinolin-5-ol is a chemical compound with the molecular formula C10H7F2NO2 . It belongs to the quinoline family, which is a class of nitrogen-containing bicyclic compounds. Quinoline derivatives are widely found in nature and have diverse applications in medicine, food, catalysts, dyes, materials, refineries, and electronics .
Synthesis Analysis
The synthesis of 2-(Difluoromethoxy)quinolin-5-ol involves chemical reactions that introduce a difluoromethoxy group into the quinoline nucleus. While specific synthetic methods may vary, one common approach is the Friedländer quinoline synthesis. In this procedure, ortho-substituted anilines react with aldehydes or ketones containing a reactive α-methylene group, leading to cyclodehydration and the formation of quinoline derivatives .
Molecular Structure Analysis
The molecular structure of 2-(Difluoromethoxy)quinolin-5-ol consists of a quinoline ring system with a difluoromethoxy group (–OCH2F) attached at the 2-position. The compound’s chemical formula is C10H7F2NO2. You can visualize its structure using the ChemSpider link here .
Scientific Research Applications
Corrosion Inhibition
2-(Difluoromethoxy)quinolin-5-ol derivatives have been explored as effective acid corrosion inhibitors for metals like mild steel. These derivatives display high inhibitory efficacy, sometimes exceeding 96%, by forming chemical bonds with metal surfaces and acting as mixed-type inhibitors. Studies confirm their adsorption on metal surfaces through chemical bonds (chemisorption) and their ability to decrease the dissolution of iron in corrosive solutions (Rbaa et al., 2020).
Fluorescent Sensing
Derivatives of 2-(Difluoromethoxy)quinolin-5-ol have been utilized in developing sensitive fluorescent sensors for detecting heavy metal ions like lead (Pb2+) and aluminum (Al3+). These sensors exhibit significant fluorescence enhancement upon complexation with these ions, making them suitable for applications like live cell imaging (Anand et al., 2015).
Molecular Recognition
Optically pure derivatives of 2-(Difluoromethoxy)quinolin-5-ol have been used as chiral solvating agents for molecular recognition. They can efficiently detect isomers of various acids and amino acids through techniques like NMR or fluorescence spectroscopy, offering potential in quantitative determination for practical applications (Khanvilkar & Bedekar, 2018).
Chemosensory Properties
Several quinolin-8-ol derivatives, including those related to 2-(Difluoromethoxy)quinolin-5-ol, have been developed as colorimetric chemosensors. These sensors are designed for detecting ions like Cu(2+) and CN(-) in aqueous media, demonstrating high selectivity and sensitivity, and applicable for practical uses like detecting ions in water samples (You et al., 2015).
Environmental Applications
2-(Difluoromethoxy)quinolin-5-ol derivatives have been employed for environmental applications such as the separation of various elements in aqueous solutions. For instance, their use in conjunction with membrane filtration demonstrates their capability to retain inorganic ions, thus aiding in the separation of low-molecular-weight species from polymer complexes (Geckeler et al., 1990).
Mechanism of Action
The compound’s biological activity arises from its structural features. Quinolines, including 2-(Difluoromethoxy)quinolin-5-ol , have been investigated for their therapeutic potential. They exhibit diverse effects, such as antimalarial, antimicrobial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory properties. The mechanism of action may involve inhibition of DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial death .
properties
IUPAC Name |
2-(difluoromethoxy)quinolin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-9-5-4-6-7(13-9)2-1-3-8(6)14/h1-5,10,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLNEZHZMJUKMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)OC(F)F)C(=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744614 |
Source


|
| Record name | 2-(Difluoromethoxy)quinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)quinolin-5-ol | |
CAS RN |
1261787-21-6 |
Source


|
| Record name | 2-(Difluoromethoxy)quinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B597077.png)
![1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597079.png)
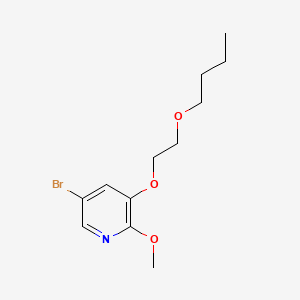
![4-Nitro-Z-Gly-Cys(7-nitro-benzo[2,1,3]oxadiazol-4-yl)-Gly-OH](/img/no-structure.png)
![6'-Methoxy-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B597085.png)
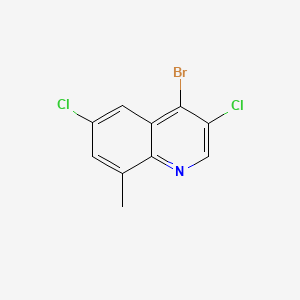
![2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine](/img/structure/B597089.png)

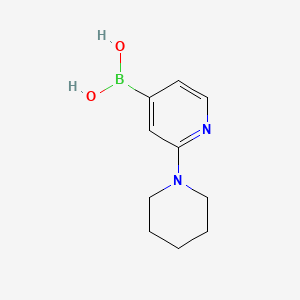
![7-Chloro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597095.png)
